N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its potential biological activity and diverse applications.
Mechanism of Action
Target of Action
CBKinase1_002476, also known as BRD-K89012894-001-01-1, N-[(2-hydroxy-3-quinolinyl)methyl]-4-nitro-N-phenylbenzamide, or CBKinase1_014876, is a compound that primarily targets the Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans .
Mode of Action
The compound interacts with CK1α, which has broad serine/threonine protein kinase activity . CK1α is one of the main components of the Wnt/β-catenin signaling pathway . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .
Biochemical Pathways
CK1α regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Result of Action
The molecular and cellular effects of CBKinase1_002476’s action are largely dependent on its interaction with CK1α. By targeting CK1α, the compound can influence a variety of cellular processes, including cell cycle progression, apoptosis, and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide typically involves multiple steps, starting from the quinoline nucleus. One common method involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with an appropriate amine, followed by nitration and subsequent coupling with a benzoyl chloride derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
- N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide
- N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide
Uniqueness
N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide stands out due to its unique combination of the quinoline nucleus and the nitrobenzamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22-18(14-17-6-4-5-9-21(17)24-22)15-25(19-7-2-1-3-8-19)23(28)16-10-12-20(13-11-16)26(29)30/h1-14H,15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKXSRBRJUWKLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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